PKA Activation: Endogenous cAMP (114697-05-1) as the Functional Baseline
CAS 114697-05-1 is the endogenous, native ligand for cAMP-dependent protein kinase (PKA). Its activation potency serves as the functional baseline against which all synthetic cAMP analogs are compared. While many analogs (e.g., 8-Br-cAMP, 8-pCPT-cAMP) act as full agonists, their relative potency and off-target effects can differ, making the native compound the essential reference standard [1]. This is a class-level inference as direct comparative EC50 data for 114697-05-1 against all analogs is not found in a single source, but is the foundational principle of cAMP analog research.
| Evidence Dimension | PKA Activation Potency (Functional Baseline) |
|---|---|
| Target Compound Data | Endogenous ligand; defines baseline activity for all cAMP-dependent kinases. |
| Comparator Or Baseline | Synthetic cAMP analogs (e.g., 8-Br-cAMP, 8-pCPT-cAMP) |
| Quantified Difference | Analogs are reported as 'full agonists' or with specific EC50 values (e.g., Sp-8-Br-cAMPS EC50 = 360 nM for PKA activation ), but their functional equivalence or deviation is always measured against the native cAMP (CAS 114697-05-1). |
| Conditions | Biochemical assays for PKA activation, typically measuring phosphorylation of substrate peptides. |
Why This Matters
For any assay requiring native, unbiased PKA activation, or when validating the effects of synthetic analogs, CAS 114697-05-1 is the non-negotiable control and reference compound.
- [1] Christensen, A. E., Selheim, F., de Rooij, J., Dremier, S., Schwede, F., Dao, K. K., ... & Døskeland, S. O. (2003). cAMP analog mapping of Epac1 and cAMP kinase: Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension. Journal of Biological Chemistry, 278(25), 22806-22812. View Source
